6,7,8,9-Tetrahydro Carvedilol is a derivative of carvedilol, which is a well-known medication used primarily for treating high blood pressure and heart failure. The compound is characterized by its tetrahydro structure, which refers to the saturation of the benzene ring in carvedilol. This modification potentially enhances its pharmacological properties and solubility compared to its parent compound.
This compound falls under the category of beta-blockers, specifically classified as a non-selective beta-adrenergic antagonist. This classification is significant in its application for cardiovascular diseases, as it helps manage heart rate and blood pressure effectively.
The synthesis of 6,7,8,9-Tetrahydro Carvedilol typically involves several steps:
The synthesis may involve controlling reaction conditions such as temperature and pressure to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis process and assess the purity of intermediates and final products .
The molecular formula for 6,7,8,9-Tetrahydro Carvedilol is , which indicates it contains 24 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. Its structural representation highlights the tetrahydro configuration that distinguishes it from carvedilol.
6,7,8,9-Tetrahydro Carvedilol can undergo various chemical reactions that influence its pharmacological properties:
These reactions are typically sensitive to environmental conditions such as pH and temperature. Understanding these parameters is crucial for optimizing reaction yields in synthetic pathways.
The mechanism of action for 6,7,8,9-Tetrahydro Carvedilol involves blocking beta-adrenergic receptors in the heart and vascular system:
This dual-action mechanism contributes to its effectiveness in managing hypertension and heart failure by lowering blood pressure and improving cardiac output without significantly increasing heart rate .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize these properties .
6,7,8,9-Tetrahydro Carvedilol has several scientific uses:
This compound represents an important area of research within medicinal chemistry due to its potential advantages over traditional beta-blockers like carvedilol.
6,7,8,9-Tetrahydro Carvedilol (CAS: 1246820-73-4) is a structural analog of the cardiovascular drug carvedilol, with the molecular formula C₂₄H₃₀N₂O₄ and a molecular weight of 410.51 g/mol [1] [3] [6]. Its IUPAC name is 1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol, reflecting key modifications from the parent compound [3] [10]. The defining structural feature is the saturated bicyclic carbazole moiety, where the aromatic ring system of carvedilol’s carbazole unit is reduced to a tetrahydrocarbazole (cyclohexene fused to pyrrole) [3] [9]. This alteration significantly impacts electronic distribution and steric conformation while retaining the core pharmacophore elements: the methoxyphenoxy-ethylamine chain and propanolamine side chain [6] [9].
Table 1: Molecular Characteristics of 6,7,8,9-Tetrahydro Carvedilol
Property | Value |
---|---|
CAS Number | 1246820-73-4 |
Molecular Formula | C₂₄H₃₀N₂O₄ |
Molecular Weight | 410.51 g/mol |
IUPAC Name | 1-[2-(2-Methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |
Key Synonyms | Carvedilol USP Related Compound F; Carvedilol Impurity 6 |
This compound serves dual roles in pharmaceutical chemistry:
Table 2: Roles and Regulatory Status of 6,7,8,9-Tetrahydro Carvedilol
Role | Significance |
---|---|
Synthetic Intermediate | Key precursor in hydrogenation/dehydrogenation steps during carvedilol production; enables structural analog design |
Process Impurity | USP-designated "Related Compound F"; monitored in quality control for carvedilol APIs |
Regulatory Status | Listed in pharmacopeial standards; commercial reference materials available (e.g., SynZeal SZ-C014008) |
The development of 6,7,8,9-Tetrahydro Carvedilol is intertwined with carvedilol’s evolution as a multifunctional adrenergic antagonist. Carvedilol emerged in the 1990s as a "third-generation" beta-blocker, distinctively combining non-selective β-adrenergic and α₁-adrenergic blockade with antioxidant properties [2] [4] [9]. Its carbazole moiety was identified as critical for antioxidant effects, spurring interest in modified carbazole derivatives to enhance pharmacokinetics [2] [5].
The tetrahydro analog represents:
Table 3: Key Structural Modifications of Carvedilol and Their Objectives
Compound | Structural Change | Therapeutic Objective |
---|---|---|
Carvedilol | Aromatic carbazole | Dual α/β-blockade; antioxidant effects |
6,7,8,9-Tetrahydro Carvedilol | Saturated carbazole (tetrahydro) | Metabolic stabilization; SAR exploration |
8-Fluoro Carvedilol Analog | Fluorination + saturation | Block oxidative metabolism; extend half-life |
The compound remains a subject of study in drug impurity science and analog development, reflecting carvedilol’s enduring role in managing heart failure and hypertension [4] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0